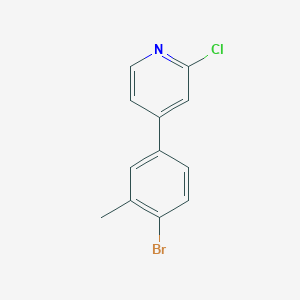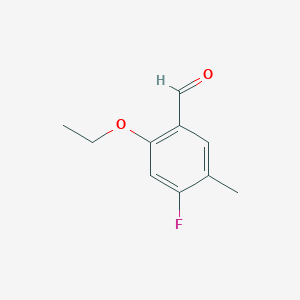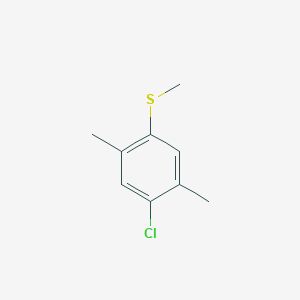
28-O-Tigloylgymnemagenin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
28-O-Tigloylgymnemagenin is a natural compound belonging to the triterpenoid family. It has a molecular formula of C35H56O7 and a molecular weight of 588.81 g/mol. This compound is known for its significant impact on glucose metabolism regulation and attenuation of adipogenesis, making it highly relevant in the research of obesity, diabetes, and metabolic disorders.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 28-O-Tigloylgymnemagenin typically involves the esterification of gymnemagenin with tiglic acid. The reaction conditions often include the use of a suitable solvent such as methanol or dimethyl sulfoxide (DMSO) and a catalyst to facilitate the esterification process.
Industrial Production Methods
Industrial production of this compound may involve the extraction of gymnemagenin from natural sources followed by chemical modification. The process is optimized to ensure high yield and purity, often exceeding 95% as determined by high-performance liquid chromatography (HPLC).
Analyse Des Réactions Chimiques
Types of Reactions
28-O-Tigloylgymnemagenin undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions vary depending on the desired reaction but often involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
Applications De Recherche Scientifique
28-O-Tigloylgymnemagenin is extensively used in scientific research due to its diverse applications:
Chemistry: It serves as a model compound for studying triterpenoid chemistry and reaction mechanisms.
Biology: It is used to investigate its effects on cellular processes, particularly those related to glucose metabolism and adipogenesis.
Medicine: Its potential therapeutic effects on obesity, diabetes, and metabolic disorders are of significant interest.
Industry: It is utilized in the development of pharmaceuticals and nutraceuticals aimed at managing metabolic health.
Mécanisme D'action
The mechanism of action of 28-O-Tigloylgymnemagenin involves its interaction with molecular targets and pathways related to glucose metabolism and adipogenesis. It modulates the activity of enzymes and receptors involved in these processes, thereby exerting its effects on metabolic health.
Comparaison Avec Des Composés Similaires
Similar Compounds
21-O-Tigloylgymnemagenin: Another triterpenoid with similar structural features but different functional groups.
Gymnemosides: A group of compounds derived from gymnemagenin with various ester and acetyl modifications.
Uniqueness
28-O-Tigloylgymnemagenin is unique due to its specific esterification with tiglic acid, which imparts distinct biological activities and chemical properties compared to other similar compounds.
Propriétés
Formule moléculaire |
C35H56O7 |
|---|---|
Poids moléculaire |
588.8 g/mol |
Nom IUPAC |
[(3R,4R,4aR,5S,6aR,6aS,6bR,8aR,9R,10S,12aR,14bS)-3,4,5,10-tetrahydroxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicen-4a-yl]methyl (E)-2-methylbut-2-enoate |
InChI |
InChI=1S/C35H56O7/c1-9-20(2)29(41)42-19-35-22(16-30(3,4)27(39)28(35)40)21-10-11-24-31(5)14-13-25(37)32(6,18-36)23(31)12-15-33(24,7)34(21,8)17-26(35)38/h9-10,22-28,36-40H,11-19H2,1-8H3/b20-9+/t22-,23+,24+,25-,26-,27-,28-,31-,32-,33+,34+,35-/m0/s1 |
Clé InChI |
BTVFRNWFOQDQSF-DQGOMBRUSA-N |
SMILES isomérique |
C/C=C(\C)/C(=O)OC[C@@]12[C@H](C[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CC[C@@H]([C@@]5(C)CO)O)C)C)[C@@H]1CC([C@H]([C@@H]2O)O)(C)C)C)O |
SMILES canonique |
CC=C(C)C(=O)OCC12C(CC(C(C1O)O)(C)C)C3=CCC4C5(CCC(C(C5CCC4(C3(CC2O)C)C)(C)CO)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


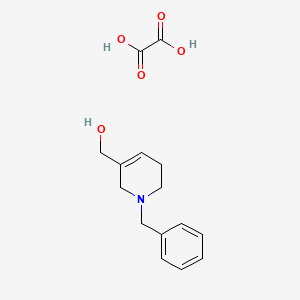
![4-Methoxy-N-(2-(6-methyl-[1,2,4]triazolo[3,4-A]phthalazin-3-YL)phenyl)benzamide](/img/structure/B14022141.png)
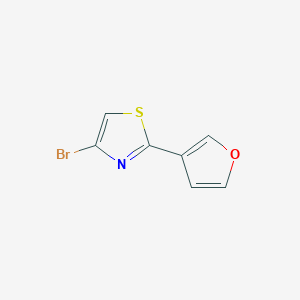
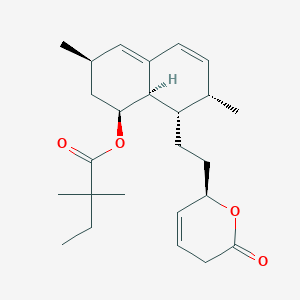
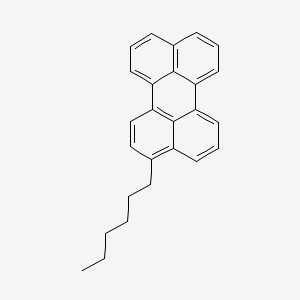
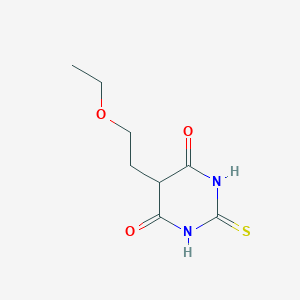
![(R)-bicyclo[4.2.0]octa-1(6),2,4-trien-7-amine hydrochloride](/img/structure/B14022159.png)
![1-[Benzyl(butyl)amino]-3-[[4-[[3-[benzyl(butyl)amino]-2-hydroxypropyl]iminomethyl]phenyl]methylideneamino]propan-2-ol](/img/structure/B14022164.png)
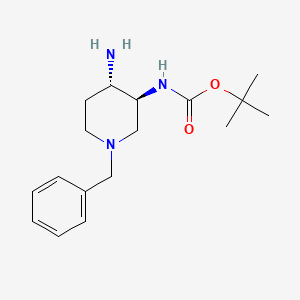
![2,2-Dimethyl-1-((1R,2R,3R,5S)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-YL)propan-1-one](/img/structure/B14022185.png)
